molecular formula C25H27ClN4O4 B2731815 3-(2-chlorophenyl)-N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide CAS No. 1235150-85-2

3-(2-chlorophenyl)-N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide

Cat. No. B2731815
CAS RN: 1235150-85-2
M. Wt: 482.97
InChI Key: LOVMIYURZINSRZ-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide is a useful research compound. Its molecular formula is C25H27ClN4O4 and its molecular weight is 482.97. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Molecular Interaction and Binding Studies

Research has shown that analogs of 3-(2-chlorophenyl)-N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide exhibit significant interactions with the CB1 cannabinoid receptor. For instance, studies have used molecular orbital methods and conformational analysis to understand how these compounds bind and interact with receptors. These studies contribute to the development of pharmacophore models for receptor ligands, enhancing our understanding of receptor-ligand interactions (Shim et al., 2002).

Synthesis for Radiotracer Studies

Compounds similar to 3-(2-chlorophenyl)-N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide have been synthesized for use as radiotracers. These are critical in positron emission tomography (PET) studies for understanding brain receptor activity. Research in this area has led to the synthesis of radiolabeled compounds that aid in studying the CB1 cannabinoid receptors in the brain (Katoch-Rouse & Horti, 2003).

Development of Medical Imaging Tracers

Further studies have involved the synthesis of methoxy and fluorine analogs of these compounds to develop tracers for medical imaging, particularly for the CB1 cannabinoid receptor. This research is pivotal in developing tools for biological imaging studies, especially in the context of the brain's cannabinoid system (Tobiishi et al., 2007).

Synthesis and Structural Studies

There has been significant research into the synthesis and structural analysis of compounds related to 3-(2-chlorophenyl)-N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide. These studies focus on understanding the chemical properties and potential pharmaceutical applications of these compounds through their molecular structure (Fan et al., 2006).

properties

IUPAC Name

3-(2-chlorophenyl)-N-[[1-[(2-methoxyphenyl)carbamoyl]piperidin-4-yl]methyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27ClN4O4/c1-16-22(23(29-34-16)18-7-3-4-8-19(18)26)24(31)27-15-17-11-13-30(14-12-17)25(32)28-20-9-5-6-10-21(20)33-2/h3-10,17H,11-15H2,1-2H3,(H,27,31)(H,28,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOVMIYURZINSRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC3CCN(CC3)C(=O)NC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-chlorophenyl)-N-((1-((2-methoxyphenyl)carbamoyl)piperidin-4-yl)methyl)-5-methylisoxazole-4-carboxamide

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